molecular formula C12H12N4O2 B042158 2-Amino-6-(benzylamino)-3-nitropyridine CAS No. 21626-43-7

2-Amino-6-(benzylamino)-3-nitropyridine

Cat. No. B042158
CAS RN: 21626-43-7
M. Wt: 244.25 g/mol
InChI Key: RAGAMBSCSBOXBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The crystal and molecular structures of nitropyridine derivatives have been extensively studied. For example, the molecular and crystal structures of 2-amino-4-methylpyridine derivatives were determined through X-ray crystallography, revealing their stabilization by a combination of N-H···N and N-H···O hydrogen bonds, which exhibit a layered arrangement (I. Bryndal et al., 2012).

Chemical Reactions and Properties

The reactivity and properties of nitropyridines are influenced by their functional groups. Arylamination of 3-nitropyridine, for instance, leads to a mixture of 2-arylamino-5-nitropyridines and novel 2-arylamino-5-nitrosopyridines, with the latter often being the major product. The mechanism proposed includes the formation of σH-adducts and their further aromatization through either an oxidative pathway or an intramolecular Red/Ox pathway of the S_NH reaction (I. Borovlev et al., 2018).

Scientific Research Applications

  • Charge Transfer and Proton Transfer: Studies on similar nitropyridine derivatives show interesting properties like ultrafast proton transfer, as observed in 2-butylamino-6-methyl-4-nitropyridine N-oxide. Such properties are crucial in understanding and developing fast-response chemical sensors and molecular electronics (Poór et al., 2006).

  • Tautomerism and Molecular Structure: Research on amino derivatives of nicotinic acid indicates the occurrence of amino-imino tautomerism. This finding is relevant in pharmaceutical chemistry, where tautomerism can affect the biological activity of compounds (Smrčková et al., 1994).

  • Supramolecular Chemistry: The study of symmetrically disubstituted 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines reveals intricate hydrogen bonding and diverse supramolecular structures. This is significant in the design of complex molecular architectures for materials science and nanotechnology (Quesada et al., 2004).

  • Structural and Theoretical Studies: Research on 2-amino-3-nitropyridine (ANP), a close relative of the queried compound, confirms reliable data on charge transfer within the molecule. This insight is valuable in the development of organic semiconductors and optoelectronic materials (Dahy et al., 2012).

  • Anticoccidial Activity: Nitropyridinecarboxamides, a class to which the queried compound could be related, show anticoccidial activity against Eimeria tenella. This suggests potential applications in veterinary medicine and animal health (Morisawa et al., 1977).

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions in the research of pyrimidine derivatives could involve the synthesis of new derivatives with improved biological activities, the study of their mechanisms of action, and the development of methods for their large-scale production .

properties

IUPAC Name

6-N-benzyl-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c13-12-10(16(17)18)6-7-11(15-12)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGAMBSCSBOXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(benzylamino)-3-nitropyridine

Synthesis routes and methods

Procedure details

2-Amino-6-benzylamino-3-nitropyridine was prepared from 2-amino-6-chloro-3-nitropyridine as follows: 2-Amino-6-chloro-3-nitropyridine (17.35 g, 0.10 mol), benzyl amine (Fluka) (10.72 g, 0.10 mol) and powdered potassium carbonate (10.4 g, 0.035 mol) in n-butanol (100 mL) were heated under reflux for 2 hours. The suspension was filtered and after cooling to room temperature the solid was collected by filtration, washed with butanol, and dried at 50 C. in vacuo to give 2-amino-6-benzylamino-3-nitropyridine (22.2 g, 91%, m.p. 145-146 C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.35 g
Type
reactant
Reaction Step Two
Quantity
10.72 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DM Bhosale, APG Nikalje - Chromatographia, 2016 - Springer
A novel and simple ultra performance liquid chromatography (UPLC) method was developed for the simultaneous quantification of flupirtine and its related impurities in active …
Number of citations: 2 link.springer.com
G Nikalje - Chromatographia, 2016 - researchgate.net
A novel and simple ultra performance liquid chromatography (UPLC) method was developed for the simultaneous quantification of flupirtine and its related impurities in active …
Number of citations: 2 www.researchgate.net

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